REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:14])([CH3:13])[C:11]#N)[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].CC(C[AlH]CC(C)C)C.Cl.C1C[O:28]CC1>>[Br:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:14])([CH3:13])[CH:11]=[O:28])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]
|
Name
|
|
Quantity
|
12.71 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1OC)C(C#N)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred for 30 min/0° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
2 h/25° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give clear oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1OC)C(C=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |